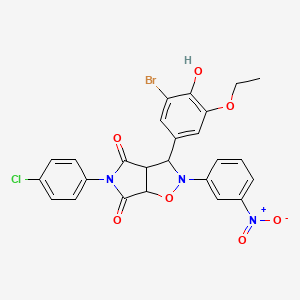![molecular formula C15H12ClN3O2 B12633758 (E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12633758.png)
(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a nitro group attached to a styryl moiety, which is further connected to a benzimidazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride typically involves a multi-step process. One common method includes the condensation of 3-nitrobenzaldehyde with 1H-benzo[d]imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol under reflux conditions to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of (E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function. The nitro group can undergo bioreduction to form reactive intermediates that can cause oxidative stress and damage to cellular components. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-nitrostyryl)-1H-benzo[d]imidazole
- 2-(3-nitrophenyl)-1H-benzo[d]imidazole
- 2-(4-nitrostyryl)-1H-benzo[d]imidazole
Uniqueness
(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride is unique due to the specific positioning of the nitro group and the styryl moiety, which imparts distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications.
Propiedades
Fórmula molecular |
C15H12ClN3O2 |
|---|---|
Peso molecular |
301.73 g/mol |
Nombre IUPAC |
2-[(E)-2-(3-nitrophenyl)ethenyl]-1H-benzimidazole;hydrochloride |
InChI |
InChI=1S/C15H11N3O2.ClH/c19-18(20)12-5-3-4-11(10-12)8-9-15-16-13-6-1-2-7-14(13)17-15;/h1-10H,(H,16,17);1H/b9-8+; |
Clave InChI |
TWPYVAIDPJHVRH-HRNDJLQDSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)NC(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-].Cl |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide](/img/structure/B12633726.png)


![(3aR,4R,4aR,7aS,8R,8aR)-3-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12633750.png)



